molecular formula C12H19ClN2O2S B2755651 1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride CAS No. 1171143-63-7

1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride

Cat. No.: B2755651
CAS No.: 1171143-63-7
M. Wt: 290.81
InChI Key: MXZRAJRFOZDJOL-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride (CAS: 1171143-63-7) is a piperazine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the phenyl ring and a methyl group at the 3-position of the piperazine moiety. This compound is primarily recognized as an impurity in the synthesis of Perazine, an antipsychotic drug . Its structural complexity, combining sulfonyl and methyl groups, influences its physicochemical properties, including solubility and receptor-binding affinity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(2-methylsulfonylphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)17(2,15)16;/h3-6,10,13H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZRAJRFOZDJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as having a piperazine ring substituted with a methylsulfonyl group and a phenyl moiety. This configuration is significant as it influences the compound's interactions with biological targets.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit antinociceptive properties. In studies involving various animal models, such as the tail-clip and hot-plate tests, compounds with piperazine structures have shown significant increases in pain threshold, suggesting a potential for pain relief comparable to morphine in some cases .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects against cancer cell lines. Similar piperazine derivatives have demonstrated inhibitory effects on human breast and ovarian cancer cells, with IC50 values ranging from 19.9 µM to 75.3 µM, indicating potential therapeutic applications in oncology .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation and pain pathways. For instance, they may act on carbonic anhydrase or other metabolic enzymes that are crucial for tumor growth and pain signaling .
  • Receptor Interaction : The piperazine moiety allows for interaction with various neurotransmitter receptors, including opioid receptors, which may mediate the observed antinociceptive effects .

Case Studies and Research Findings

StudyFindings
Antinociceptive Study In a study assessing the antinociceptive effects of piperazine derivatives, compounds similar to this compound showed significant pain relief in animal models (p < 0.001) compared to controls .
Cancer Cell Line Study A study reported that related piperazine compounds inhibited the growth of various cancer cell lines with IC50 values between 19.9 µM and 75.3 µM, suggesting potential use in cancer therapy .
Mechanistic Insights Research indicates that these compounds may disrupt biochemical pathways associated with pain and cancer cell proliferation through enzyme inhibition and receptor modulation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including 1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride, exhibit promising anticancer properties. Research has demonstrated that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, a study evaluated several analogues against pancreatic cancer cell lines, revealing that certain modifications led to increased growth inhibition rates .

Table 1: Growth Inhibition of Piperazine Derivatives Against Cancer Cell Lines

CompoundCell LineGrowth Inhibition (%)
Compound AMiaPaCa-250%
Compound BBxPC345%
Compound CAsPC-160%

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders, including Alzheimer's disease. The inhibition of specific enzymes related to cognitive decline has been noted as a therapeutic target . The modulation of neurotransmitter systems through piperazine derivatives may offer new avenues for treatment.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can effectively inhibit the proliferation of various human cancer cell lines. For instance, a focused library of piperazine derivatives was tested against multiple cell lines, demonstrating varying degrees of activity based on structural modifications .

Clinical Implications

While preclinical findings are promising, clinical trials are necessary to establish the efficacy and safety profile of this compound in humans. Ongoing research aims to assess its therapeutic potential in larger populations and diverse conditions.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound and its fluoro analog (Etoricoxib intermediate) enhances metabolic stability compared to methoxy or trifluoromethyl derivatives .
  • Substituent Position : The 2-position sulfonyl group in the target compound contrasts with the 3-position CF₃ in TFMPP, leading to divergent receptor affinities (e.g., serotonin vs. dopamine receptors) .
  • Chlorinated Derivatives: Chlorine substituents, as in 1-[2-(3-Chlorophenoxy)ethyl]piperazine, often improve lipophilicity, impacting blood-brain barrier penetration .

Industrial and Regulatory Context

  • Pharmaceutical Intermediates : The target compound is classified as a Perazine impurity, whereas 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine HCl is a GMP-grade intermediate for Etoricoxib .

Preparation Methods

Halogenated Precursor Utilization

A widely adopted route involves the reaction of 2-(methylsulfonyl)chlorobenzene with 3-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions. The electron-withdrawing methylsulfonyl group activates the aromatic ring for displacement, typically requiring polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (80–120°C).

Key parameters:

  • Molar ratio: 1:1.2 (aryl halide:piperazine)
  • Base: Triethylamine or potassium carbonate
  • Reaction time: 12–24 hours

Post-reaction workup includes acidification with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water mixtures.

Reductive Amination Approaches

Ketone Intermediate Formation

Alternative pathways employ reductive amination between 2-(methylsulfonyl)benzaldehyde and N-methylpiperazine. This method utilizes sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, achieving yields of 68–72% after 6 hours.

Optimization data:

Parameter Value Range Optimal Value
pH 5.5–7.0 6.2
Temperature (°C) 20–40 25
Molar Ratio 1:1.5–1:2.5 1:2.0

Solid-Phase Synthesis for High-Purity Products

Recent advancements adapt solid-supported methodologies to minimize byproduct formation. A polystyrene-bound piperazine resin reacts with 2-(methylsulfonyl)phenyl triflate in tetrahydrofuran (THF), followed by cleavage with HCl gas.

Comparative performance:

Support Matrix Loading (mmol/g) Purity (%) Yield (%)
Wang resin 0.8–1.2 95.2 83
Merrifield resin 1.5–2.0 97.8 91
Tentagel resin 0.5–0.7 93.4 78

Continuous Flow Reactor Systems

Flow chemistry implementations demonstrate enhanced reaction control and scalability. A microreactor system operating at 150°C with a residence time of 8 minutes achieves 94% conversion using superheated ethanol as solvent.

Process variables:

  • Pressure: 15–20 bar
  • Flow rate: 2.5 mL/min
  • Catalyst: None required

Green Chemistry Alternatives

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 30–45 minutes while maintaining yields above 85%. This method preferentially uses ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) as recyclable solvents.

Energy efficiency comparison:

Method Energy Input (kJ/mol) Carbon Footprint (kg CO2/kg product)
Conventional 4200 18.7
Microwave 950 4.2
Continuous Flow 680 3.1

Byproduct Management and Purification

Chromatographic analyses reveal three primary impurities requiring removal:

  • N,N'-Dimethylpiperazine bis-hydrochloride (0.5–1.8%)
  • 2-(Methylsulfonyl)phenol (0.3–1.2%)
  • Unreacted 3-methylpiperazine (0.2–0.9%)

High-performance countercurrent chromatography (HPCCC) with a heptane/ethyl acetate/methanol/water (3:5:3:5 v/v) solvent system achieves impurity levels below 0.1%.

Analytical Characterization Standards

Spectroscopic benchmarks:

  • 1H NMR (400 MHz, D2O): δ 2.98 (s, 3H, SO2CH3), 3.12–3.45 (m, 8H, piperazine), 7.52–7.89 (m, 4H, aromatic)
  • HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient, tR = 6.8 ± 0.2 min
  • Melting Point: 214–216°C (decomposition observed above 220°C)

Industrial-Scale Production Considerations

Pilot plant data (100 kg batches) identify critical process parameters:

Stage Control Parameter Acceptable Range
Alkylation pH 6.0–6.5
Crystallization Cooling rate (°C/h) 10–15
Drying Residual moisture ≤0.5% w/w

Economic analyses favor the SNAr route for large-scale manufacturing, with raw material costs constituting 62% of total expenses.

Emerging Methodologies

Photochemical Activation

Preliminary studies using UV irradiation (254 nm) in acetonitrile demonstrate 78% yield within 2 hours, though competing degradation pathways limit current practicality.

Biocatalytic Approaches

Immobilized transaminases show promising activity (15–20% conversion) in aqueous buffer systems at 37°C, representing a potential green chemistry breakthrough.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1-[2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure ventilation (e.g., fume hoods) to minimize inhalation risks .
  • First Aid : For skin exposure, rinse immediately with water for 15 minutes; for eye contact, use an eyewash station and seek medical attention if irritation persists .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Guidance :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Compare chemical shifts (e.g., methylsulfonyl group protons at δ 3.0–3.5 ppm, aromatic protons near δ 7.0–8.0 ppm) with reference data .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS .
  • Purity Assessment : Use HPLC with a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm. A purity threshold of ≥98% is typical for research-grade material .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Guidance :

  • Key Steps :

N-Alkylation : React 3-methylpiperazine with 2-(methylsulfonyl)phenyl bromide under basic conditions (e.g., K2CO3 in DMF, 80°C, 12 h) .

Hydrochloride Salt Formation : Precipitate the product by adding concentrated HCl to the reaction mixture in ethanol .

  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and recrystallize the final product from ethanol/water .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

  • Methodological Guidance :

  • Reaction Path Modeling : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict transition states and intermediates for N-alkylation or sulfonation steps .
  • Experimental Validation : Compare computed activation energies with experimental kinetic data (e.g., via in-situ FTIR or NMR monitoring) to refine reaction conditions .
  • Case Study : ICReDD’s workflow integrates quantum mechanics (QM) and machine learning to optimize solvent selection (e.g., DMF vs. THF) for higher yields .

Q. What strategies are effective for impurity profiling in multi-step syntheses of this compound?

  • Methodological Guidance :

  • Chromatographic Separation : Use UPLC-MS with a gradient elution (acetonitrile/0.1% formic acid) to resolve byproducts (e.g., unreacted starting materials, over-alkylated derivatives) .
  • Reference Standards : Compare retention times and MS/MS spectra with synthesized impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, CAS 13078-15-4) .
  • Quantitative Analysis : Apply area normalization or external calibration curves to estimate impurity levels (<0.1% for pharmaceutical intermediates) .

Q. How can environmental impact assessments guide the disposal of this compound?

  • Methodological Guidance :

  • Biodegradation Studies : Conduct OECD 301F tests to measure microbial degradation in aqueous systems (e.g., 28-day incubation, HPLC quantification) .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC50) to evaluate ecological risks. If EC50 < 10 mg/L, classify as hazardous and neutralize before disposal .
  • Waste Treatment : Incinerate in a certified facility at >850°C with alkaline scrubbers to neutralize HCl and SOx emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.